molecular formula C9H10ClFN2 B12946927 (R)-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride CAS No. 1257106-71-0

(R)-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride

Cat. No.: B12946927
CAS No.: 1257106-71-0
M. Wt: 200.64 g/mol
InChI Key: JYKDUVUHGVVXNK-FYZOBXCZSA-N
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Description

(R)-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride is a chiral benzonitrile derivative featuring a fluorine atom at the 2-position and an (R)-configured 1-aminoethyl group at the 5-position of the aromatic ring. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. The compound’s molecular formula is C₉H₁₀ClFN₂, with a calculated molecular weight of 200.65 g/mol (based on atomic masses: C=12.01, H=1.008, Cl=35.45, F=19.00, N=14.01).

Properties

CAS No.

1257106-71-0

Molecular Formula

C9H10ClFN2

Molecular Weight

200.64 g/mol

IUPAC Name

5-[(1R)-1-aminoethyl]-2-fluorobenzonitrile;hydrochloride

InChI

InChI=1S/C9H9FN2.ClH/c1-6(12)7-2-3-9(10)8(4-7)5-11;/h2-4,6H,12H2,1H3;1H/t6-;/m1./s1

InChI Key

JYKDUVUHGVVXNK-FYZOBXCZSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)F)C#N)N.Cl

Canonical SMILES

CC(C1=CC(=C(C=C1)F)C#N)N.Cl

Origin of Product

United States

Preparation Methods

Biocatalytic Transamination Route

This method is widely used due to its high enantioselectivity and mild reaction conditions.

  • Starting Material: 5-fluoro-2-hydroxyacetophenone or related ketone derivatives.
  • Catalyst: Omega-transaminase enzyme (transaminase dry powder).
  • Co-factors: Pyridoxal phosphate (PLP) as a coenzyme.
  • Amino Donor: Typically an amine such as isopropylamine.
  • Solvent and Conditions: A buffered aqueous solution with a cosolvent to enhance substrate solubility; reaction temperature maintained between 25-35°C under vacuum stirring.
  • Process: The amino donor, coenzyme, transaminase, and buffer are mixed and stirred uniformly. The ketone substrate is added, and the reaction proceeds to convert the ketone to the corresponding chiral amine.
  • Post-Reaction Treatment: Acid-base extraction to isolate the amine, followed by concentration and crystallization to obtain the hydrochloride salt.

This method yields the (R)-enantiomer with high optical purity and is scalable for industrial production due to its efficiency and environmental friendliness.

Chemical Reductive Amination

An alternative chemical synthesis involves reductive amination of the corresponding ketone:

  • Starting Material: 5-fluoro-2-acetylbenzonitrile.
  • Amination Agent: Ammonia or primary amines.
  • Reducing Agents: Sodium cyanoborohydride or sodium triacetoxyborohydride.
  • Solvent: Ethyl acetate or other suitable organic solvents.
  • Conditions: Controlled temperature to favor selective formation of the (R)-amine.
  • Purification: Liquid-liquid extraction, followed by chromatographic purification and crystallization of the hydrochloride salt.

This method requires careful control of reaction parameters to maximize stereoselectivity and minimize side products.

Nucleophilic Substitution Approach

Though less common, nucleophilic substitution on a suitable precursor bearing a leaving group at the 5-position can be employed:

  • Precursor: 5-halogenated-2-fluorobenzonitrile.
  • Nucleophile: (R)-1-aminoethyl nucleophile or protected amine derivatives.
  • Conditions: Use of base and solvent systems that favor substitution without racemization.
  • Post-Synthesis: Deprotection and conversion to hydrochloride salt.

This method is more complex and less favored due to potential racemization and lower yields.

Method Starting Material Catalyst/Agent Conditions Advantages Disadvantages
Biocatalytic Transamination 5-fluoro-2-hydroxyacetophenone Omega-transaminase enzyme 25-35°C, buffered aqueous High enantioselectivity, mild Requires enzyme availability
Chemical Reductive Amination 5-fluoro-2-acetylbenzonitrile NaBH3CN or NaBH(OAc)3 Organic solvent, controlled Scalable, well-established Lower stereoselectivity, side reactions
Nucleophilic Substitution 5-halogenated-2-fluorobenzonitrile Aminoethyl nucleophile Base, organic solvent Direct substitution possible Risk of racemization, complex purification
  • The biocatalytic method using omega-transaminase has been reported to achieve enantiomeric excess (ee) values exceeding 99%, with yields above 85% under optimized conditions.
  • Reaction temperature and pH are critical parameters influencing enzyme activity and selectivity.
  • Acid-base extraction followed by crystallization in ethanol or similar solvents yields the hydrochloride salt with high purity.
  • Chemical reductive amination methods typically achieve moderate enantioselectivity (ee ~80-90%) unless chiral catalysts or auxiliaries are employed.
  • Industrial scale-up favors biocatalytic methods due to lower environmental impact and higher stereoselectivity.
Parameter Typical Value/Range Notes
Substrate concentration 50-200 mM Depends on solubility
Amino donor Isopropylamine (1.5 eq) Excess to drive reaction
Enzyme loading 5-20 mg/mL Optimized for activity
Coenzyme (PLP) 0.1-1 mM Essential for transaminase function
pH 7.5-8.5 Optimal for enzyme stability
Temperature 25-35°C Avoids enzyme denaturation
Reaction time 12-24 hours Monitored by HPLC or GC
Yield 80-90% After purification
Enantiomeric excess (ee) >99% Confirmed by chiral HPLC

The preparation of (R)-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride is best achieved through biocatalytic transamination of 5-fluoro-2-hydroxyacetophenone using omega-transaminase enzymes, offering high stereoselectivity, good yields, and scalability. Chemical reductive amination provides an alternative but generally with lower enantiomeric purity. The choice of method depends on the required purity, scale, and available resources. Post-synthesis purification involving acid-base extraction and crystallization is essential to obtain the hydrochloride salt in a stable and pure form suitable for research and pharmaceutical applications.

This synthesis knowledge is supported by diverse research sources and industrial practices, ensuring a comprehensive and authoritative understanding of the compound’s preparation.

Chemical Reactions Analysis

Types of Reactions

®-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of (R)-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride is in the field of pharmaceutical development. This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its structural features suggest potential interactions with biological targets, particularly in the development of drugs aimed at treating neurological disorders.

  • Neurotransmitter Receptor Interaction : Preliminary studies indicate that (R)-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride may interact with neurotransmitter receptors, potentially influencing serotonin and norepinephrine pathways. These interactions are crucial for developing treatments for conditions such as depression and anxiety disorders.
  • Anticancer Activity : The compound's ability to inhibit specific enzymes involved in cancer progression, such as human farnesyltransferase, has been explored. Compounds with similar structures have shown promise as anticancer agents by disrupting critical signaling pathways in cancer cells .

Synthesis of Derivatives

The synthesis of derivatives from (R)-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride is another significant application. Various synthetic routes can be employed to produce derivatives with enhanced biological activities. These derivatives can be tailored for specific therapeutic applications, allowing for a diverse range of potential drugs to be developed.

  • Structure-Activity Relationship Studies : The compound's structural flexibility enables extensive structure-activity relationship studies, which are essential for optimizing the efficacy and selectivity of new drug candidates .

Case Studies and Research Findings

Several case studies highlight the effectiveness of (R)-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride in research settings:

  • Inhibition Studies : Research has demonstrated that derivatives of this compound exhibit varying degrees of inhibition against human farnesyltransferase, with some compounds showing IC50 values in the nanomolar range. This suggests a high potency that could be leveraged in drug design .
  • Biological Activity Profiling : Comprehensive profiling of the biological activities associated with this compound has revealed its potential to modulate various signaling pathways, making it a candidate for further exploration in therapeutic contexts .

Summary Table of Applications

Application AreaDescription
Pharmaceutical DevelopmentKey intermediate for drugs targeting neurotransmitter systems and anticancer therapies
Derivative SynthesisEnables creation of new compounds with tailored biological activities
Inhibition StudiesDemonstrated potent inhibition against specific enzymes involved in disease processes
Biological Activity ProfilingPotential to influence multiple signaling pathways relevant to various therapeutic areas

Mechanism of Action

The mechanism of action of ®-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (R)-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride with structurally and functionally related compounds, focusing on molecular properties, substituent effects, and applications.

Enantiomeric Analog: (S)-5-(1-Aminoethyl)-2-fluorobenzonitrile Hydrochloride

  • Structural Similarities: Shares the benzonitrile core, 2-fluoro substituent, and 5-aminoethyl group.
  • Key Difference: The (S)-enantiomer exhibits opposite stereochemistry at the aminoethyl chiral center, which may lead to divergent binding affinities in biological systems.
  • Application : Used as a pharmaceutical intermediate (e.g., in kinase inhibitor synthesis) .

Fluorinated Quinolinone Derivatives

Compounds such as (R)-3-(1-aminoethyl)-6-fluoroquinolin-2(1H)-one hydrochloride ():

  • Structural Differences: Replaces the benzonitrile core with a quinolinone scaffold. The fluorine is at position 6 instead of 2.
  • Molecular Weight : 246.68 g/mol (C₁₁H₁₂ClFN₂O).
  • Application : Designed for SPECT/PET imaging due to fluorine-18 or iodine-125 isotopes .

Other Fluorinated Benzonitrile Derivatives

  • 5-Amino-2-(difluoromethoxy)benzonitrile hydrochloride (CAS: 1803606-66-7): Substituents: Difluoromethoxy group at position 2 and amino group at position 5. Molecular Weight: 220.60 g/mol (C₈H₆ClF₂N₂O). Application: Intermediate in organic synthesis .
  • (R)-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride (CAS: 2177257-85-9): Core Structure: Phenol instead of benzonitrile, with a hydroxyethyl side chain. Molecular Weight: 217.67 g/mol (C₉H₁₂ClFNO₂). Application: Potential use in receptor-targeted therapies .

Heterocyclic Analogues

  • [(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride (C₈H₁₀Cl₂FN₃):
    • Core Structure : Benzimidazole with a fluorophenyl group.
    • Application : Explored in kinase inhibition studies .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Application Source
(R)-5-(1-Aminoethyl)-2-fluorobenzonitrile HCl C₉H₁₀ClFN₂ 200.65 Benzonitrile 2-F, 5-(R)-1-aminoethyl Pharmaceutical intermediate
(S)-5-(1-Aminoethyl)-2-fluorobenzonitrile HCl C₉H₁₀ClFN₂ 200.65 Benzonitrile 2-F, 5-(S)-1-aminoethyl Intermediate synthesis
(R)-3-(1-Aminoethyl)-6-fluoroquinolin-2-one HCl C₁₁H₁₂ClFN₂O 246.68 Quinolinone 6-F, 3-(R)-1-aminoethyl PET/SPECT imaging agents
5-Amino-2-(difluoromethoxy)benzonitrile HCl C₈H₆ClF₂N₂O 220.60 Benzonitrile 2-OCHF₂, 5-NH₂ Synthetic intermediate
(R)-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol HCl C₉H₁₂ClFNO₂ 217.67 Phenol 5-F, (R)-1-amino-2-hydroxyethyl Receptor-targeted research

Research Findings and Functional Insights

  • Stereochemical Impact: Enantiomers like (R)- and (S)-5-(1-aminoethyl)-2-fluorobenzonitrile hydrochloride may exhibit distinct pharmacokinetic profiles due to chiral recognition in biological systems (e.g., enzyme binding) .
  • Fluorine Positioning: The 2-fluoro substituent in benzonitrile derivatives enhances electronegativity and metabolic stability compared to 6-fluoroquinolinones, which prioritize radioisotope incorporation for imaging .
  • Core Structure Influence: Benzonitrile derivatives are typically intermediates, whereas quinolinones are tailored for diagnostic applications due to their planar aromatic systems .

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